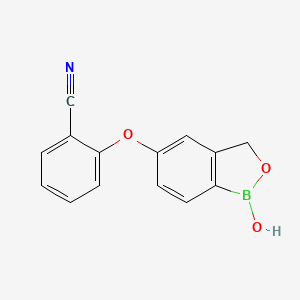

4-Descyano-2-cyano-crisaborole

Descripción general

Descripción

4-Descyano-2-cyano-crisaborole, also known as crisaborole, is a non-steroidal topical anti-inflammatory compound. It is primarily used in the treatment of skin conditions such as atopic dermatitis and psoriasis. The compound belongs to the class of benzoxaboroles, which are known for their unique boron-containing structures that confer specific biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Descyano-2-cyano-crisaborole involves a multi-step process. One of the key synthetic routes includes the reaction of 2-bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base in an organic solvent to form an intermediate compound. This intermediate is then reacted with a boron reagent in the presence of a base and a catalyst to yield the final product .

Industrial Production Methods

For industrial-scale production, a one-pot synthesis method is employed. This method involves the use of 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile as a starting material, which is then subjected to a series of reactions to produce this compound in high yield and purity .

Análisis De Reacciones Químicas

Reaction Mechanisms

The mechanisms of action for 4-descyano-2-cyano-crisaborole can be summarized as follows:

-

Inhibition of Phosphodiesterase : By inhibiting PDE-4, the compound increases intracellular cAMP levels, which suppresses the release of pro-inflammatory cytokines such as TNF-alpha and various interleukins .

-

Metabolism : The drug is metabolized primarily in the liver via hydrolysis and oxidation pathways, resulting in inactive metabolites that are excreted renally .

Reaction Conditions

The following table summarizes typical reaction conditions for synthesizing and metabolizing this compound:

| Reaction Type | Solvent | Temperature (°C) | Base/Catalyst |

|---|---|---|---|

| Nucleophilic Substitution | Dimethylformamide | 0 - 80 | Potassium carbonate |

| Hydrolysis | Water | Room Temperature | None |

| Oxidation | Various organic solvents | Room Temperature | Palladium or platinum catalyst |

Absorption and Distribution

Crisaborole exhibits low systemic absorption when applied topically, with approximately 97% binding to human plasma proteins. After repeated application, systemic concentrations reach steady state by Day 8 .

Metabolite Profiles

The primary metabolites formed from the metabolism of crisaborole include:

-

Metabolite 1 : 5-(4-cyanophenoxy)-2-hydroxyl benzyl alcohol (formed via hydrolysis).

-

Metabolite 2 : 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid (formed via oxidation).

The accumulation factors for these metabolites indicate that Metabolite 1 has a mean accumulation factor of approximately 1.7, while Metabolite 2 shows a significantly higher factor of about 6.3 .

Efficacy in Atopic Dermatitis

Clinical studies have demonstrated that crisaborole ointment significantly reduces symptoms associated with atopic dermatitis compared to vehicle treatments. The efficacy is attributed to its anti-inflammatory properties mediated through PDE-4 inhibition .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

4-Descyano-2-cyano-crisaborole exhibits a unique chemical structure that enhances its efficacy as a topical agent while minimizing systemic absorption. Its primary mechanism involves the inhibition of PDE4, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This modulation is crucial for regulating inflammatory responses, making it a potential candidate for treating conditions such as atopic dermatitis and psoriasis .

Therapeutic Applications

1. Dermatological Conditions

- Atopic Dermatitis: Clinical trials have demonstrated that crisaborole, the parent compound, effectively reduces symptoms of mild-to-moderate atopic dermatitis in patients aged three months and older. The treatment has shown significant improvements in Investigator's Static Global Assessment (ISGA) scores, indicating its potential for managing this chronic condition .

- Psoriasis: The anti-inflammatory properties of this compound suggest potential applications in treating psoriasis. Its ability to modulate immune responses may alleviate the symptoms associated with this skin disorder.

2. Antifungal Activity

- Preliminary studies indicate that this compound may possess antifungal properties similar to those observed in crisaborole. It has shown effectiveness against common dermatological fungal pathogens such as Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans. The proposed mechanism involves interference with fungal cell wall synthesis, although further research is needed to elucidate the exact pathways involved.

Case Studies and Clinical Trials

Several clinical trials have been conducted to evaluate the safety and efficacy of crisaborole, which provides insights applicable to this compound.

Clinical Trial Overview:

| Study Name | Population | Treatment Duration | Primary Endpoint | Results |

|---|---|---|---|---|

| AD-301 | Patients ≥ 2 years with mild-to-moderate atopic dermatitis | 28 days | ISGA success at day 29 | Significant improvement compared to vehicle (32.8% vs 25.4%) |

| AD-302 | Patients ≥ 2 years with mild-to-moderate atopic dermatitis | 28 days | ISGA success at day 29 | Higher percentage achieving clear/almost clear (51.7% vs 40.6%) |

| CARE 1 | Infants aged 3 months to <24 months with atopic dermatitis | 28 days | ISGA success at day 29 | Achieved ISGA success in 30.2% of patients |

These studies highlight the compound's favorable safety profile and its effectiveness in improving disease severity and pruritus, which are critical factors in managing dermatological conditions .

Safety Profile and Drug Interactions

Preliminary findings suggest that this compound exhibits a low potential for drug-drug interactions, as it does not significantly inhibit major cytochrome P450 enzymes involved in drug metabolism. This characteristic is crucial for ensuring patient safety when used alongside other medications .

Mecanismo De Acción

The primary mechanism of action of 4-Descyano-2-cyano-crisaborole involves the inhibition of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that converts cyclic adenosine monophosphate (cAMP) into adenosine monophosphate (AMP). By inhibiting PDE4, the compound increases the levels of cAMP, which in turn helps to control inflammation .

Comparación Con Compuestos Similares

Similar Compounds

- 2-ethoxy-6-[(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy]benzonitrile

- 6-[(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy]-2-(2-isopropoxyethoxy)benzonitrile

- 5-chloro-6-[(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy]-2-[(4-oxopentyl)oxy]benzonitrile

Uniqueness

What sets 4-Descyano-2-cyano-crisaborole apart from similar compounds is its high specificity and potency as a PDE4 inhibitor. This specificity allows for targeted anti-inflammatory effects with minimal side effects, making it a valuable compound in the treatment of inflammatory skin conditions .

Actividad Biológica

4-Descyano-2-cyano-crisaborole is a derivative of crisaborole, a well-known phosphodiesterase 4 (PDE4) inhibitor primarily used in dermatological applications. This compound exhibits significant biological activity, particularly in anti-inflammatory pathways, making it a subject of interest in both clinical and research settings.

Inhibition of PDE4 : The primary mechanism of action for this compound involves the inhibition of the PDE4 enzyme. By inhibiting PDE4, the compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which acts as a negative regulator of pro-inflammatory cytokines such as IL-4 and IL-13. This modulation leads to reduced inflammation and improvement in conditions characterized by excessive inflammatory responses .

Biochemical Pathways : The compound's involvement in various biochemical pathways suggests its potential utility beyond dermatological applications. It may influence pathways related to cellular signaling and inflammatory response regulation, contributing to its therapeutic effects against atopic dermatitis and possibly other inflammatory conditions.

Efficacy Studies

-

Clinical Trials on Atopic Dermatitis :

- Phase III Studies : In pivotal phase III studies (AD-301 and AD-302), crisaborole ointment demonstrated efficacy in treating mild to moderate atopic dermatitis. Approximately 32% to 48% of patients treated with crisaborole achieved clear or almost clear skin compared to lower rates in the vehicle group .

- Phase IV Study (CrisADe CARE 1) : This study evaluated the safety and efficacy of crisaborole in infants aged 3 months to less than 24 months. Results indicated that treatment was well-tolerated, with a significant percentage of patients achieving treatment success .

- Safety Profile : The compound exhibits a favorable safety profile with limited adverse effects. Most reported treatment-emergent adverse events were mild to moderate, primarily localized at the application site .

Comparative Analysis

| Study Type | Population | Treatment Duration | Efficacy (%) | Safety Profile |

|---|---|---|---|---|

| Phase III (AD-301/AD-302) | Patients ≥ 2 years | 28 days | 31% - 48% | Mild to moderate adverse events |

| Phase IV (CrisADe CARE 1) | Infants 3 months - <24 months | 28 days | ~30% | Well-tolerated, mostly mild events |

Case Studies

Case Study Example : A notable case involved a patient with severe atopic dermatitis who had previously failed topical corticosteroid therapy. After switching to crisaborole ointment, the patient experienced significant improvement in skin condition within two weeks, with marked reduction in pruritus and inflammation.

Propiedades

IUPAC Name |

2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BNO3/c16-8-10-3-1-2-4-14(10)19-12-5-6-13-11(7-12)9-18-15(13)17/h1-7,17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZBDMXSRRGGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2)OC3=CC=CC=C3C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906673-30-1 | |

| Record name | 2-((1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH46QL7QQN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.